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1-(3-Chlorophenyl)-1H-tetrazole

Cat. No.: B11380502
CAS No.: 65697-42-9
M. Wt: 180.59 g/mol
InChI Key: REIXIBIPBHQBLZ-UHFFFAOYSA-N
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Description

Overview of Tetrazole Chemistry in Heterocyclic Systems

Tetrazoles are a notable class of synthetic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. wikipedia.orgnumberanalytics.com This high nitrogen content imparts unique chemical properties, including thermal stability and a high degree of aromaticity. numberanalytics.com The tetrazole ring can exist in different tautomeric forms, primarily 1H- and 2H-tetrazoles, with the 1H tautomer generally being more stable in the solid phase. wikipedia.org

The chemistry of tetrazoles is rich and varied, with applications spanning medicinal chemistry, materials science, and agriculture. numberanalytics.comnih.gov They serve as important intermediates in the synthesis of other complex heterocyclic systems. ontosight.ai The tetrazole moiety is considered a bioisostere for the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to mimic the carboxylic acid group in biological systems, often with improved metabolic stability. wikipedia.orgnumberanalytics.com This has led to their incorporation into a number of FDA-approved drugs. nih.govnih.gov

Importance of N-Substitution in Tetrazole Frameworks for Chemical Research

The substitution of a hydrogen atom on one of the nitrogen atoms of the tetrazole ring, known as N-substitution, is of paramount importance in chemical research. This modification significantly influences the compound's physicochemical properties, such as polarity, stability, and lipophilicity. nih.gov For instance, 1-substituted tetrazoles are generally more polar and thermally stable than their 2-substituted counterparts. nih.gov

N-substitution is a critical strategy in drug design and development. numberanalytics.com By introducing various substituents at the nitrogen atoms, chemists can fine-tune the molecule's interaction with biological targets, potentially enhancing its therapeutic efficacy. acs.org The nature of the substituent on the nitrogen atom can dictate the binding mode of the tetrazole derivative to proteins and other biological macromolecules. acs.org Furthermore, N-substitution allows for the creation of diverse libraries of compounds for high-throughput screening in the search for new drug candidates. acs.org

Scope and Research Focus on 1-(3-Chlorophenyl)-1H-tetrazole

This article focuses specifically on the chemical compound This compound . This particular N-substituted tetrazole features a 3-chlorophenyl group attached to one of the nitrogen atoms of the tetrazole ring. The presence and position of the chlorine atom on the phenyl ring can significantly influence the electronic properties and biological activity of the molecule.

The primary focus of this review is to provide a detailed examination of the synthesis, chemical properties, and reactions of this compound. Research into this compound and its analogs is driven by the potential to discover novel molecules with interesting chemical and potentially useful biological properties. For instance, a related compound, 5-(3-chlorophenyl)-1H-tetrazole, has been investigated for its potential biological activities. ontosight.ai Similarly, other substituted chlorophenyl tetrazoles have been synthesized and studied for their potential applications in medicinal chemistry. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4 B11380502 1-(3-Chlorophenyl)-1H-tetrazole CAS No. 65697-42-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65697-42-9

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

1-(3-chlorophenyl)tetrazole

InChI

InChI=1S/C7H5ClN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H

InChI Key

REIXIBIPBHQBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NN=N2

Origin of Product

United States

Synthetic Methodologies for 1 3 Chlorophenyl 1h Tetrazole

Classical [3+2] Cycloaddition Approaches for Tetrazole Ring Formation

Classical [3+2] cycloaddition reactions are a cornerstone for the synthesis of 1-substituted tetrazoles. These methods typically involve the reaction of an amine with a source of azide (B81097) and a one-carbon component, such as an orthoester.

A common and direct method for the synthesis of 1-(3-chlorophenyl)-1H-tetrazole involves the reaction of 3-chloroaniline (B41212) with an orthoester, typically triethyl orthoformate, and an azide source, most commonly sodium azide. mdpi.comresearchgate.net This one-pot, three-component reaction is often facilitated by a catalyst to achieve high yields and efficient conversion. organic-chemistry.orgorgchemres.org The general reaction proceeds through the initial formation of an imidate from the amine and orthoester, which then undergoes a cyclization reaction with the azide ion to form the tetrazole ring. researchgate.net

Various catalysts have been employed to promote this transformation, enhancing the reaction rate and allowing for milder conditions. Acetic acid is a commonly used solvent and catalyst for this reaction, typically requiring elevated temperatures (around 90-100 °C) for a few hours to proceed to completion. mdpi.comresearchgate.net

Table 1: Synthesis of 1-Aryl-1H-tetrazoles from Anilines, Triethyl Orthoformate, and Sodium Azide

Catalyst/SolventTemperature (°C)Time (h)General Yield (%)Reference
Acetic Acid903Good to Excellent mdpi.com
Yb(OTf)₃Reflux3-685-95 organic-chemistry.org
Cu/C (nanoparticles)100VariesGood to Excellent orgchemres.org
FeCl₃70VariesExcellent scirp.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like this compound in a single step from three or more starting materials. nih.gov These reactions are highly valued for their operational simplicity and ability to generate molecular diversity.

The use of catalysts is crucial in MCRs for the synthesis of 1-substituted tetrazoles, enabling the reactions to proceed under milder conditions and with higher efficiency. While specific examples detailing the use of NiCl₂ for the synthesis of this compound are not prevalent in the reviewed literature, various other metal-based catalysts, particularly those in nanoparticle form, have proven effective.

For instance, copper nanoparticles supported on charcoal (Cu/C) have been utilized as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-tetrazoles from various primary amines, triethyl orthoformate, and sodium azide. orgchemres.org This method is advantageous due to the ease of catalyst recovery and reuse. The reaction is typically carried out by heating a mixture of the amine (like 3-chloroaniline), triethyl orthoformate, sodium azide, and the Cu/C catalyst at around 100 °C. orgchemres.org

Other nanocatalysts, such as those based on copper complexes immobilized on magnetic nanoparticles, have also been developed for the synthesis of 1-substituted tetrazoles, offering benefits like easy separation and high yields. nih.gov For example, a Fe₃O₄@SiO₂/Salen Cu(II) nanocatalyst has been shown to be effective for the condensation of a wide range of anilines with triethyl orthoformate and sodium azide. researchgate.net

In line with the principles of green chemistry, solvent-free reaction conditions have been developed for the synthesis of 1-substituted tetrazoles. These protocols not only reduce environmental impact but can also simplify the work-up procedure.

The use of heterogeneous catalysts like Cu/C nanoparticles allows for the efficient synthesis of 1-substituted 1H-tetrazoles, including potentially this compound, under solvent-free conditions. orgchemres.org The reaction mixture, consisting of the amine, triethyl orthoformate, sodium azide, and the catalyst, is simply heated to achieve the desired transformation. orgchemres.org Another example is the use of anhydrous FeCl₃ as an inexpensive and environmentally friendly catalyst for the three-component condensation of amines, triethyl orthoformate, and trimethylsilyl (B98337) azide under solvent-free conditions at a moderate temperature of 70 °C. scirp.orgscirp.org This method has been reported to generate excellent yields of the corresponding 1-substituted tetrazoles. scirp.orgscirp.org

Table 2: Catalyst and Conditions for Solvent-Free Synthesis of 1-Substituted Tetrazoles

CatalystReagentsTemperature (°C)Yield (%)Reference
Cu/CAmine, Triethyl orthoformate, Sodium azide100Good to Excellent orgchemres.org
FeCl₃Amine, Triethyl orthoformate, Trimethylsilyl azide70Excellent scirp.orgscirp.org
Ag/Sodium Borosilicate NanocompositeAmine, Triethyl orthoformate, Sodium azide120Good to High acs.org

Multi-Component Reactions (MCRs) for Direct Synthesis

Alternative Synthetic Routes to this compound

Besides the classical cycloaddition approaches, alternative methods for the synthesis of the tetrazole ring have been explored, offering different starting materials and reaction pathways.

The [3+2] cycloaddition of an azide source to a nitrile is a fundamental method for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgnih.govthieme-connect.com For instance, the reaction of 3-chlorobenzonitrile (B1581422) with sodium azide, often in the presence of a catalyst, would yield 5-(3-chlorophenyl)-1H-tetrazole. nih.gov While this provides the isomeric product, transformations of nitriles can also conceptually lead to 1-substituted tetrazoles, although this is a less common route for this specific substitution pattern. More intricate multi-component reactions involving isocyanides, which can be derived from amines, represent another avenue where a nitrile-like precursor is transformed into the tetrazole ring. rsc.orgsciforum.net For example, a reaction between an isocyanide, an azide source, and other components can be designed to yield 1-substituted tetrazoles. rsc.org

Derivatization from Pre-formed Tetrazole Systems with 3-Chlorophenyl Moieties

An alternative strategy for the synthesis of this compound involves the derivatization of a pre-formed tetrazole ring. This approach is particularly useful when the desired substitution pattern is more readily achieved by modifying an existing tetrazole scaffold.

One common method involves the N-arylation of a simple tetrazole, such as 1H-tetrazole, with a suitable 3-chlorophenylating agent. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen of the tetrazole ring attacks the electrophilic carbon of the 3-chlorophenyl group. The choice of the 3-chlorophenylating agent is crucial and can include reagents like 3-chlorophenylboronic acid in the presence of a copper catalyst (Chan-Lam coupling) or a 3-chlorophenyl halide under basic conditions.

Another derivatization approach involves the modification of a substituent already present on the tetrazole ring. For instance, a tetrazole derivative bearing a functional group that can be converted into a 3-chlorophenyl group can be utilized. While less direct, this method can be advantageous in certain synthetic contexts where the starting materials are more accessible.

The synthesis of tetrazole-thiazole hybrids, for example, has been achieved in a three-step process starting from 4-aminoacetophenone and sodium azide to produce 1-(4-acetylphenyl)-1H-tetrazole. nih.gov This precursor is then further reacted to introduce the desired functionalities. nih.gov This highlights a synthetic route where a substituted phenyltetrazole is first formed and then modified.

The following table provides examples of reaction conditions for N-arylation reactions to form substituted tetrazoles.

Catalyst/ReagentSolventTemperatureYieldReference
Yb(OTf)₃--Good organic-chemistry.org
FSO₂N₃AqueousMild- organic-chemistry.org
Zinc saltsWaterReflux- organic-chemistry.org
Ag/Sodium BorosilicateSolvent-free120 °CGood to Excellent acs.org
Co(II)-complex--- acs.org

Regioselectivity and Stereoselectivity in this compound Synthesis

When synthesizing this compound, the primary challenge in regioselectivity arises from the fact that alkylation or arylation of a 5-substituted 1H-tetrazole can lead to the formation of two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. rsc.org The ratio of these isomers is influenced by several factors, including the nature of the substituent on the tetrazole ring, the electrophile, and the reaction conditions. rsc.org

For the synthesis of this compound specifically, where the substituent is introduced at the N1 position, controlling the regioselectivity is paramount. The synthesis of disubstituted tetrazoles from 1H-5-monosubstituted tetrazoles often preferentially forms the 2,5-disubstituted isomer, although the 1,5-disubstituted isomer can also be isolated. rsc.org The regioselectivity in these reactions is highly variable and not solely dependent on steric hindrance. rsc.org A proposed rationale for the observed regioselectivity is based on the difference in the mechanism between first- and second-order nucleophilic substitutions. rsc.org

In the context of [3+2] cycloaddition reactions to form the tetrazole ring, such as the reaction between an organonitrile and an azide, regioselectivity is also a key consideration. The use of catalysts can significantly influence the outcome. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org This approach, while for a different heterocyclic system, highlights the importance of solvent choice in controlling regioselectivity. organic-chemistry.org Similarly, regioselective syntheses of substituted pyrazoles from N-arylhydrazones and nitroolefins have been developed using specific solvent and catalyst systems to favor the desired isomer. organic-chemistry.org

Purification and Isolation Techniques for High Purity this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity, which is essential for its subsequent applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.

Common purification techniques for solid organic compounds like this compound include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography: This technique is employed to separate the desired product from a mixture of compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel or alumina (B75360) are common stationary phases, and a suitable eluent system (a single solvent or a mixture of solvents) is used to move the compounds down the column at different rates. Some synthetic methods for substituted tetrazoles explicitly mention the use of column chromatography for purification. acs.org

Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than the desired product, the crude material can be washed or triturated with that solvent to remove the impurities.

Sublimation: For compounds that can sublime, this technique can be a very effective purification method, as it separates the volatile desired product from non-volatile impurities.

The work-up procedure following the synthesis is also an integral part of the isolation process. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing the organic layer to remove any residual reagents or by-products, drying the organic layer, and finally removing the solvent under reduced pressure to obtain the crude product. For instance, in some syntheses of 1-substituted-1H-tetrazoles, the final products precipitate out during the work-up, simplifying the isolation process. nih.gov

The following table summarizes common purification techniques and their principles.

TechniquePrinciple of SeparationKey Considerations
RecrystallizationDifference in solubility at different temperaturesChoice of solvent
Column ChromatographyDifferential adsorption on a stationary phaseChoice of stationary phase and eluent
Washing/TriturationDifference in solubility in a specific solventSolvent selection
SublimationDifference in volatilityCompound must be able to sublime

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1-(3-Chlorophenyl)-1H-tetrazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org The aromatic protons on the 3-chlorophenyl ring and the single proton on the tetrazole ring each resonate at characteristic chemical shifts (δ), measured in parts per million (ppm).

The ¹H NMR spectrum of this compound shows a singlet for the tetrazole proton at approximately 8.14 ppm. rsc.org The protons on the chlorophenyl ring appear as a set of multiplets in the aromatic region. Specifically, a doublet is observed at δ 6.92-6.94 ppm, another doublet at δ 7.07-7.09 ppm, and a triplet at δ 7.26-7.27 ppm. rsc.org The integration of these signals confirms the presence of one, two, and one proton for each respective signal. rsc.org

Spin-spin coupling, which arises from the magnetic interactions between non-equivalent neighboring protons, provides valuable information about the connectivity of the protons. libretexts.orglibretexts.org The magnitude of this interaction is given by the coupling constant (J), expressed in Hertz (Hz). libretexts.orglibretexts.org For instance, the splitting of the aromatic proton signals into doublets and triplets is a direct consequence of their coupling with adjacent protons on the ring. libretexts.orglibretexts.org The coupling constants for protons on substituted benzene (B151609) rings are typically in the range of 6-10 Hz for ortho coupling. libretexts.org

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
8.14SingletTetrazole-H
7.26-7.27TripletAr-H
7.07-7.09DoubletAr-H
6.92-6.94DoubletAr-H

Note: Data sourced from a study where the spectrum was recorded in CDCl₃ at 400 MHz. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms.

The spectrum of this compound, recorded in CDCl₃ at 100 MHz, displays seven distinct signals. rsc.org The carbon atom of the tetrazole ring appears at approximately 149.72 ppm. rsc.org The six carbons of the 3-chlorophenyl ring resonate in the aromatic region, with chemical shifts at 117.45, 119.23, 123.73, 130.34, 135.12, and 146.14 ppm. rsc.org The multiplicity of each carbon signal, which can be determined through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), indicates the number of attached protons (CH, CH₂, CH₃, or quaternary C).

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
149.72Tetrazole-C
146.14Ar-C
135.12Ar-C
130.34Ar-C
123.73Ar-C
119.23Ar-C
117.45Ar-C

Note: Data sourced from a study where the spectrum was recorded in CDCl₃ at 100 MHz. rsc.org

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. nii.ac.jp

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. It is invaluable for assigning which proton is bonded to which carbon.

While specific HSQC and HMBC data for this compound are not detailed in the provided search results, these are standard techniques used in the structural elucidation of such compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. rsc.orgarkat-usa.org

Key vibrational frequencies observed in the FT-IR spectrum include:

Aromatic C-H Stretch: A band around 3065 cm⁻¹ is indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the aromatic ring. rsc.org

C=N Stretch: A peak in the region of 1669 cm⁻¹ can be attributed to the C=N stretching vibration within the tetrazole ring. rsc.org

C=C Stretch: Absorptions at approximately 1586 cm⁻¹ and 1473 cm⁻¹ are characteristic of the C=C stretching vibrations within the phenyl ring. rsc.org

The presence of these specific absorption bands in the FT-IR spectrum provides strong evidence for the presence of the chlorophenyl and tetrazole moieties in the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3065C-H StretchAromatic Ring
1669C=N StretchTetrazole Ring
1586C=C StretchAromatic Ring
1473C=C StretchAromatic Ring

Note: Data sourced from a study where the spectrum was recorded using a KBr pellet. rsc.org

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. nii.ac.jp While FT-IR relies on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. nii.ac.jp Peak shifts in Raman spectra can indicate structural changes and the formation of new chemical bonds. nii.ac.jp Although specific Raman data for this compound was not found in the search results, it is a valuable tool for confirming the presence of functional groups and for studying intermolecular interactions in the solid state. arkat-usa.orgthno.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular weight of this compound (C₇H₅ClN₄) is 180.6 g/mol . The fragmentation of tetrazole derivatives is highly characteristic and depends on the ionization method used.

Under electrospray ionization (ESI) conditions, the fragmentation pathway is distinct between positive and negative ion modes. In positive ion ESI-MS, protonated 1-substituted tetrazoles typically undergo ring-opening via cleavage of the N1-N2 bond, followed by the elimination of a neutral hydrazoic acid molecule (HN₃, 43 u). In negative ion mode, the deprotonated molecule is observed, which then characteristically loses a molecule of nitrogen (N₂, 28 u). lifesciencesite.com

Electron Impact (EI) mass spectrometry on substituted tetrazoles predominantly shows fragmentation through the loss of a nitrogen molecule (N₂). lifesciencesite.com For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 180/182, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. The primary fragmentation pathways would involve the loss of nitrogen and cleavage at the phenyl-tetrazole bond.

A proposed EI fragmentation pattern is detailed below:

Loss of Nitrogen: The molecular ion loses a molecule of N₂ (28 u) to form a radical cation at m/z 152/154. This is often a dominant fragmentation pathway for tetrazoles. rsc.orgresearchgate.net

Formation of Chlorophenyl Cation: Cleavage of the N-C bond between the tetrazole ring and the phenyl group can lead to the formation of the 3-chlorophenyl cation at m/z 111/113.

Formation of Chlorophenyl Radical/Azide (B81097): The fragmentation can also produce a 3-chlorophenyl radical or, through rearrangement, a 3-chlorophenyl azide fragment ion (C₆H₄ClN₃) at m/z 153/155. nih.gov

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonFormulaRemarks
180/182[M]⁺[C₇H₅ClN₄]⁺Molecular Ion
152/154[M - N₂]⁺[C₇H₅ClN₂]⁺Loss of a nitrogen molecule from the tetrazole ring
111/113[C₆H₄Cl]⁺[C₆H₄Cl]⁺3-Chlorophenyl cation

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. While specific crystallographic data for this compound is not publicly available, detailed analysis of the closely related isomer, 1-(4-Chlorophenyl)-1H-tetrazole, provides significant insight into the expected structural characteristics. The data presented in the following sections is based on the published crystal structure of 1-(4-Chlorophenyl)-1H-tetrazole as a close analog.

The compound 1-(4-Chlorophenyl)-1H-tetrazole (C₇H₅ClN₄) crystallizes in a monoclinic system. Its crystal structure contains two independent molecules (A and B) in the asymmetric unit.

The molecular geometry of 1-aryl-1H-tetrazoles is characterized by the planarity of both the tetrazole and the phenyl rings. However, these two rings are typically not coplanar. In the case of the 4-chloro isomer, the dihedral angle between the tetrazole and benzene rings is 12.9(1)° for one molecule in the asymmetric unit and 39.8(1)° for the other. This twist is a common feature in 1,5-disubstituted tetrazoles. The bond lengths and angles within the tetrazole and phenyl rings are consistent with those found in similar heterocyclic structures. rsc.org

Table 2: Selected Bond Lengths for 1-(4-Chlorophenyl)-1H-tetrazole (Analog)

BondBond Length (Å)
C-Cl~1.74
C-N (Phenyl-Tetrazole)~1.43
N1-N2 (Tetrazole)~1.34
N2-N3 (Tetrazole)~1.30
N3-N4 (Tetrazole)~1.34
N4-C5 (Tetrazole)~1.32
C5-N1 (Tetrazole)~1.33

Table 3: Selected Bond Angles for 1-(4-Chlorophenyl)-1H-tetrazole (Analog)

AngleBond Angle (°)
C-N-N (in Tetrazole)~105 - 110
N-C-N (in Tetrazole)~108
N-N-N (in Tetrazole)~106 - 110
C(Phenyl)-N1-N2~119
C(Phenyl)-N1-C5~130

Theoretical and Computational Chemistry of 1 3 Chlorophenyl 1h Tetrazole

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of phenyl-tetrazole systems. It offers a favorable balance between computational cost and accuracy for predicting a wide array of molecular properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these types of molecules, often paired with basis sets like 6-311++G(d,p) or cc-pVDZ to achieve reliable results. researchgate.netresearchgate.net Such calculations are foundational for geometry optimization, electronic property analysis, and the simulation of various spectra.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1-(3-Chlorophenyl)-1H-tetrazole, this involves calculating key bond lengths, bond angles, and dihedral angles.

While specific, detailed computational studies for the 1-(3-chlorophenyl) isomer are not extensively documented in the reviewed literature, analysis of closely related isomers like 1-(2-chlorophenyl)-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole shows that the tetrazole and benzene (B151609) rings are planar but not coplanar. researchgate.netnih.gov The rotational freedom around the C-N single bond connecting the phenyl and tetrazole rings leads to a twisted conformation. The dihedral angle between the two rings is a critical parameter determined from these studies. For instance, in the crystal structure of 1-(4-Chlorophenyl)-1H-tetrazole, two independent molecules in the asymmetric unit exhibit dihedral angles of 12.9(1)° and 39.8(1)° between the tetrazole and benzene rings. nih.gov DFT optimizations performed at the B3LYP/cc-pVDZ level for related phenyl tetrazoles confirm such non-planar structures. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Related Phenyl Tetrazoles (Note: Data for illustrative purposes from related compounds, as specific values for this compound are not available in the cited sources.)

Parameter 1-phenyl-1H-tetrazole (Calculated) 1-(2-chlorophenyl)-1H-tetrazole (Calculated)
Dihedral Angle (Phenyl-Tetrazole) Value not specified Value not specified
C-Cl Bond Length (Å) N/A Value not specified
N1-N2 Bond Length (Å) Value not specified Value not specified

This table is representative of the type of data obtained from DFT geometry optimization. Specific values are dependent on the exact molecule and computational level.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. academie-sciences.fr A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

For phenyl-tetrazole derivatives, the HOMO is typically localized over the phenyl ring and the tetrazole ring, while the LUMO distribution varies with substitution. In a comprehensive study on 5-(4-chlorophenyl)-1H-tetrazole using DFT (B3LYP/6-311++G(d,p)), the HOMO energy was found to be -0.27 eV and the LUMO energy was -0.06 eV, resulting in an energy gap of 0.21 eV. researchgate.net This small energy gap indicates that charge transfer can readily occur within the molecule, signifying its potential for significant biological activity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps (Note: Data for the related compound 5-(4-chlorophenyl)-1H-tetrazole, as specific values for this compound are not available in the cited sources.)

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In studies of substituted tetrazoles, the most negative potential is consistently found localized on the nitrogen atoms of the tetrazole ring, particularly N3 and N4, making them the primary sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the positive potential is generally located around the hydrogen atoms. researchgate.net For this compound, it is expected that the nitrogen atoms of the tetrazole ring would be the most electron-rich centers, while the hydrogen atom on the tetrazole ring (if present in a tautomeric form) and the hydrogens of the phenyl ring would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and conjugative interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and molecular stability.

Theoretical vibrational frequency calculations using DFT are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. elsevierpure.com

While a full vibrational analysis for this compound is not available in the reviewed literature, studies on related compounds provide insight. For 1-(2-chlorophenyl)-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole, frequency analyses have been performed at the B3LYP/cc-pVDZ level. researchgate.net The characteristic vibrations of the tetrazole ring are typically observed between 900 and 1600 cm⁻¹. pnrjournal.com The C-Cl stretching vibration is generally found in the 850-550 cm⁻¹ region. elsevierpure.com An FT-IR spectrum of the structurally similar 1-(3-bromophenyl)-1H-tetrazole shows characteristic peaks that can be assigned to the vibrations of the tetrazole and phenyl rings. researchgate.net

Table 3: Representative Vibrational Frequencies (cm⁻¹) for Tetrazole Ring Systems (Note: General frequency ranges from related compounds, as a specific assignment for this compound is not available in the cited sources.)

Vibrational Mode Typical Experimental Range (cm⁻¹) Typical Calculated Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 Value not specified
C=N Stretch (Tetrazole) 1680 - 1620 Value not specified
N=N Stretch (Tetrazole) 1450 - 1400 Value not specified
Tetrazole Ring Breathing 1200 - 900 Value not specified

Quantum chemical calculations can predict various thermodynamic properties of a molecule at a given temperature, typically standard temperature (298.15 K). These properties, including standard heat of formation (ΔHf°), entropy (S), and Gibbs free energy (G), are derived from the vibrational frequency calculations. The enthalpy of formation is particularly important for assessing the energetic stability of a compound.

Studies on 1-(2-chlorophenyl)-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole have included theoretical calculations of their enthalpies of formation using the CBS-4M algorithm, which were then compared with experimental data from Differential Scanning Calorimetry (DSC). researchgate.net For 5-(4-chlorophenyl)-1H-tetrazole, thermodynamic parameters such as zero-point vibrational energy, thermal energy, specific heat capacity, and entropy were calculated at the B3LYP/6-311++G(d,p) level. researchgate.net These theoretical values provide a basis for understanding the molecule's stability and behavior in chemical reactions.

Table 4: Calculated Thermodynamic Properties for a Related Tetrazole (Note: Data for the related compound 5-(4-chlorophenyl)-1H-tetrazole, as specific values for this compound are not available in the cited sources.)

Thermodynamic Parameter Value (Unit)
Zero-point vibrational energy 72.88 (kcal/mol)
Thermal energy 77.63 (kcal/mol)
Specific Heat Capacity (Cv) 33.72 (cal/mol-K)
Entropy (S) 94.27 (cal/mol-K)

Source: Boopathi et al., 2015 researchgate.net

Molecular Dynamics Simulations

Currently, there is a limited amount of publicly available research specifically detailing molecular dynamics (MD) simulations for this compound. However, the foundational resources for conducting such simulations are accessible. For instance, a molecular dynamics topology for 1-allyl-5-(3-chlorophenyl)-1H-tetrazole, a derivative of the target compound, is available through the Automated Topology Builder (ATB) and Repository. uq.edu.au This suggests that while specific studies on this compound may not be widely published, the necessary parameters for simulating its dynamic behavior in various environments could be developed.

Correlation of Theoretical Calculations with Experimental Data

The correlation between theoretical calculations and experimental data is crucial for validating computational models and gaining a deeper understanding of a molecule's properties. While specific studies on this compound are scarce, research on its isomers, such as 1-(2-chlorophenyl)-1H-tetrazole, provides a strong framework for how such correlations are established.

A study on a series of phenyl tetrazoles, including the 2-chloro and 4-chloro isomers, utilized DFT calculations with the B3LYP/cc-pVDZ level of theory to investigate their structures and thermal properties. researchgate.net The optimized geometries and calculated frequencies from these theoretical models were then compared with experimental data obtained from single-crystal X-ray diffraction, thermogravimetry (TG), and differential thermal analysis (DTA). researchgate.net

The researchers found a good agreement between the calculated and experimental data for the thermal decomposition of several of the tetrazole compounds. researchgate.net For instance, the enthalpies of decomposition for the chloro-substituted phenyl tetrazoles showed a strong correlation with the theoretically calculated values. This indicates that the computational methods employed were successful in modeling the energetic properties of these molecules. researchgate.net

The following table summarizes the experimental thermoanalytic data for 1-(2-chlorophenyl)-1H-tetrazole, which can be used as a reference for expected values for the 3-chloro isomer.

CompoundDTA Peak (°C)Mass Loss (Experimental %)Mass Loss (Estimated %)
1-(2-chlorophenyl)-1H-tetrazole1914849

Data from a study on phenyl tetrazoles. researchgate.net

Furthermore, theoretical calculations have been employed to analyze the electronic structure of related compounds, such as 5-(4-chlorophenyl)-1H-tetrazole. In this research, DFT at the B3LYP/6-311++G(d,p) level of theory was used to investigate the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). While this particular study did not provide a direct correlation with experimental data, it laid the groundwork for predicting the molecule's reactivity and potential sites for electrophilic and nucleophilic attack based on theoretical principles.

The successful correlation of calculated properties with experimental findings for closely related isomers underscores the utility of computational chemistry in the study of this compound. These theoretical approaches can reliably predict various molecular properties, which can then be experimentally verified, leading to a comprehensive understanding of the compound's chemical nature.

Chemical Reactivity and Transformations of 1 3 Chlorophenyl 1h Tetrazole

Regioisomeric Considerations: 1H- and 2H-Tautomerism

For 5-substituted tetrazoles, the proton on the tetrazole ring is not fixed and can reside on different nitrogen atoms, leading to tautomerism. The most significant tautomers are the 1H- and 2H-forms. researchgate.netwikipedia.org While the title compound is explicitly named 1-(3-chlorophenyl)-1H-tetrazole, this designates a specific regioisomer where the chlorophenyl group is attached to the N1 position of the tetrazole ring.

The synthesis of phenyltetrazoles from a substituted benzonitrile (B105546) and an azide (B81097) source often yields a mixture of the 1-substituted and 2-substituted regioisomers. The ratio of these isomers is influenced by reaction conditions and the electronic nature of the substituents on the phenyl ring. The 1H- and 2H-isomers possess different physicochemical properties. researchgate.net

In the context of 5-substituted-1H-tetrazoles, which are acidic, a tautomeric equilibrium exists between the 1H and 2H forms. researchgate.netthieme-connect.com However, once the ring is substituted at a nitrogen atom, as in this compound, the structure is locked as that specific regioisomer. Its counterpart, 2-(3-chlorophenyl)-2H-tetrazole, is a distinct and separable compound. Therefore, while tautomerism is a crucial consideration for the parent 5-(3-chlorophenyl)-1H-tetrazole, for N-substituted derivatives like those discussed in subsequent sections (e.g., via alkylation), the focus shifts to the regioselectivity of the reaction.

Reactions at the Tetrazole Nitrogen Atoms (N1, N2, N3, N4)

The tetrazole ring contains four nitrogen atoms, each with a lone pair of electrons, making them potential sites for electrophilic attack and coordination.

Alkylation of 5-substituted-1H-tetrazoles is a common transformation but often presents a challenge in regioselectivity. The reaction with an alkylating agent can theoretically occur at any of the four nitrogen atoms. However, reactions typically occur at the N1 and N2 positions, leading to a mixture of 1,5- and 2,5-disubstituted tetrazoles. rsc.org

Studies on the alkylation of various 5-substituted-1H-tetrazoles have shown that the 2,5-disubstituted isomer is frequently the major product. rsc.org The ratio of the 1,5- to 2,5-isomer is dependent on several factors, including the nature of the substituent on the tetrazole ring, the type of alkylating agent used, and the reaction conditions (e.g., solvent, base). For this compound, further alkylation is not a typical reaction as the N1 position is already occupied. However, the principles of regioselectivity are paramount during its synthesis and the synthesis of its derivatives.

Acylation reactions follow a similar pattern. For instance, the synthesis of ethyl this compound-5-carboxylate involves the formation of the tetrazole ring, resulting in a specific substitution pattern. nih.gov Direct acylation on a pre-formed this compound is less common but would be expected to target one of the available nitrogen atoms, likely N4, influenced by steric and electronic factors.

Table 1: General Regioselectivity in the Alkylation of 5-Aryl-1H-tetrazoles

ReactantAlkylating AgentMajor ProductMinor ProductInfluencing Factors
5-Aryl-1H-tetrazoleR-X (e.g., Alkyl Halide)2-Alkyl-5-aryl-2H-tetrazole1-Alkyl-5-aryl-1H-tetrazoleSteric hindrance of the electrophile, reaction mechanism (SN1 vs. SN2 type), solvent polarity. rsc.org

This table illustrates the general outcome for a generic 5-aryl-1H-tetrazole, which provides a model for understanding the isomeric products related to this compound.

Tetrazoles are highly effective ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. researchgate.netthieme-connect.com They can coordinate to a metal center in various modes, acting as monodentate, bidentate, or bridging ligands. The specific coordination mode depends on the metal ion, the steric and electronic properties of the substituents on the tetrazole ring, and the other ligands present in the coordination sphere.

For this compound, the N4 atom is the most common and sterically accessible site for coordination to a single metal center (monodentate). The N2 and N3 atoms can also be involved, particularly in bridging modes that link multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). researchgate.net The lone pairs on the nitrogen atoms are key to this binding. nih.gov The resulting metal complexes have applications in various fields, including materials science and catalysis. thieme-connect.comrsc.org

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonating Atom(s)Description
MonodentateN4The most common mode, where the ligand binds to a single metal center through the N4 atom.
Bidentate ChelatingN3, N4Less common for this specific ligand; involves the ligand forming a ring with the metal center.
BridgingN2, N3 or N3, N4The ligand links two different metal centers, facilitating the formation of polynuclear complexes or coordination polymers.

Transformations Involving the Chlorophenyl Moiety

The chlorophenyl ring offers reaction sites for modifying the molecule without altering the core tetrazole structure.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, the chloride ion) on an aromatic ring by a nucleophile. pressbooks.pub This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgsemanticscholar.org These groups stabilize the negative charge in the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

In this compound, the tetrazole ring itself is strongly electron-withdrawing. However, it is located at the meta position relative to the chlorine atom. Because the resonance-based stabilization provided by the activating group is most effective from the ortho and para positions, the activation of the chlorine at the meta position is significantly weaker. Consequently, this compound is expected to be relatively unreactive towards SNAr reactions under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to achieve substitution.

The chlorine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, reacting an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction could be used to replace the chlorine atom of this compound with a wide variety of alkyl, alkenyl, or aryl groups. nih.gov For example, coupling with phenylboronic acid would yield 1-(biphenyl-3-yl)-1H-tetrazole. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized phosphine (B1218219) ligands are highly effective for these transformations. nih.govsigmaaldrich.com A study on the Suzuki coupling of the analogous 1-(4-bromobenzyl)-1H-tetrazole demonstrates the feasibility and utility of this approach for tetrazole-containing compounds. tuwien.at

The Heck reaction is another valuable palladium-catalyzed transformation that couples aryl halides with alkenes. organic-chemistry.orgwikipedia.org This would allow for the introduction of a vinyl group at the 3-position of the phenyl ring, forming, for example, 1-(3-vinylphenyl)-1H-tetrazole. Similar to the Suzuki coupling, the choice of catalyst, base, and reaction conditions is crucial for achieving high efficiency. libretexts.orgarkat-usa.org

Table 3: Representative Cross-Coupling Reaction of this compound

Reaction NameCoupling PartnerCatalyst/BaseProduct Type
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)1-(3-Arylphenyl)-1H-tetrazole
Heck ReactionAlkene (e.g., Styrene)Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)1-(3-Styrylphenyl)-1H-tetrazole

Electron-Induced Reactivity and Ring Opening Mechanisms

The study of how molecules interact with low-energy electrons is crucial for understanding radiation damage, plasma chemistry, and various chemical transformations. For tetrazole derivatives, electron attachment can initiate complex dissociation pathways, including the characteristic ring-opening of the tetrazole moiety.

Research on the electron-induced reactivity of tetrazoles has provided insight into how molecular structure influences these fragmentation processes. A detailed investigation into an isomer, 5-chloro-1-phenyl-1H-tetrazole , using a trochoidal electron monochromator and quadrupole mass spectrometer, reveals specific reaction pathways that are likely analogous to those for this compound. nih.govaip.orgaip.org In this study, 5-chloro-1-phenyl-1H-tetrazole was shown to undergo both associative electron attachment (forming a parent anion) and dissociative electron attachment (DEA), where the molecule fragments. nih.govaip.org

The primary dissociative pathways observed for the isomer 5-chloro-1-phenyl-1H-tetrazole involved the formation of specific anions resulting from the cleavage of bonds both within the tetrazole ring and at the substituent. nih.govresearchgate.net Density functional theory (DFT) calculations supported the experimental findings, providing energetic thresholds for the different fragmentation reactions. nih.govaip.org The process of electron-induced ring opening was specifically observed for 5-chloro-1-phenyl-1H-tetrazole, underscoring the influence of substituent positioning on reactivity. nih.gov

Table 1: Anionic Products from Dissociative Electron Attachment to 5-chloro-1-phenyl-1H-tetrazole This table summarizes the key anionic fragments identified in the study of the isomer, 5-chloro-1-phenyl-1H-tetrazole, which provides insight into the potential reactivity of this compound.

Anionic ProductFormulaDescriptionReference
Chloride anionCl⁻Formed by the direct cleavage of the carbon-chlorine bond. nih.govaip.orgresearchgate.net
Chloro-dinitrogen-methyl anionCN₂Cl⁻Results from the fragmentation of the tetrazole ring. nih.govaip.orgresearchgate.net
Ring-opened fragment[M-N₂-Cl]⁻Anion formed after the loss of a nitrogen molecule (N₂) and a chlorine atom, indicating ring cleavage. nih.govaip.orgresearchgate.net
Dehydrochlorinated anion[M-HCl]⁻Anion resulting from the loss of a hydrogen chloride molecule. nih.govaip.orgresearchgate.net

Photochemical Transformations and Reactive Intermediates

The photochemistry of tetrazoles is characterized by the cleavage of the heterocyclic ring system upon irradiation. mdpi.comresearchgate.net These photochemical transformations can proceed through various degradation pathways, yielding a diversity of products. The specific outcomes are highly dependent on the nature of the substituents on the tetrazole ring and the reaction conditions, such as the solvent or matrix environment. mdpi.comresearchgate.net

The fundamental photochemical process for tetrazole derivatives involves the photo-elimination of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. mdpi.com This extrusion of nitrogen from the tetrazole ring leads to the formation of highly reactive intermediates. mdpi.comwikipedia.org

For N-aryl tetrazoles, such as this compound, the primary reactive intermediate expected upon photolysis is a nitrilimine . mdpi.com This species is a 1,3-dipole that can undergo a variety of subsequent reactions, including intramolecular cyclizations or intermolecular reactions with other species present in the medium. wikipedia.org

Studies on closely related compounds, like 1-phenyl-1H-tetrazole, provide a model for the potential transformations of this compound. For instance, photolysis of 1-phenyl-5-methoxy-1H-tetrazole in a cryogenic matrix resulted in the formation of several secondary products, including 3-methoxy-1-phenyl-1H-diazirine , methyl isocyanate , and phenyl azide . researchgate.net The formation of a diazirine derivative points to a rearrangement pathway following nitrogen loss. mdpi.com

The choice of reaction environment can be used to control the selectivity of the photodegradation pathways. mdpi.com Photolysis in solution may lead to different products compared to matrix isolation studies due to the stabilizing or reactive effects of solvent molecules. mdpi.com For example, the nitrilimine intermediate can be trapped by solvents, leading to distinct final products.

Table 2: Potential Reactive Intermediates and Products in the Photolysis of Aryl Tetrazoles This table outlines the general classes of intermediates and products observed in the photochemical transformation of tetrazole derivatives, which are applicable to this compound.

Species TypeExample Compound/StructureDescriptionReference
Reactive IntermediateNitrilimineA primary, highly reactive 1,3-dipolar intermediate formed after N₂ extrusion from the tetrazole ring. mdpi.comwikipedia.org
Reactive IntermediateCarbodiimideCan be formed from the rearrangement of the initial photoproducts. mdpi.comresearchgate.net
Rearrangement ProductDiazirineFormed from the cyclization of the nitrilimine intermediate. mdpi.comresearchgate.net
Fragmentation ProductPhenyl azideMay be formed through secondary photochemical transformations. researchgate.net
Fragmentation ProductCyanamideA potential final product resulting from the breakdown of the tetrazole ring. mdpi.comresearchgate.net

Applications in Advanced Chemical Synthesis and Material Science

1-(3-Chlorophenyl)-1H-tetrazole as a Building Block in Complex Organic Synthesis

The inherent reactivity and structural characteristics of this compound position it as a key building block in the field of complex organic synthesis. Chemists utilize this compound to introduce the tetrazole moiety into larger, more intricate molecules, thereby imparting specific chemical and biological properties.

A significant application of this compound is its role as a precursor in the synthesis of hybrid heterocyclic compounds. These are molecules that incorporate the tetrazole ring fused or linked to other heterocyclic systems, such as thiazole, thiophene, or pyrazole. For instance, derivatives of this compound can be reacted with various thiocarbamoyl compounds to generate tetrazole-thiophene hybrids. nih.gov The reactivity of the tetrazole and its substituents allows for the construction of diverse and complex heterocyclic frameworks. nih.gov

The synthesis of these hybrid molecules is often a multi-step process. For example, the creation of tetrazole-thiazole hybrids can begin with the synthesis of a precursor like 1-(4-acetylphenyl)-1H-tetrazole, which is then modified and reacted with other reagents. nih.gov The resulting hybrid compounds are of interest for their potential applications in various fields, including medicinal chemistry.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a new product that contains substantial portions of all the starting materials. This compound and its derivatives are valuable components in MCRs for generating diverse molecular scaffolds. nih.govnih.gov The tetrazole moiety can be incorporated into complex, drug-like molecules through innovative strategies, such as using protected tetrazole aldehydes as building blocks in reactions like the Passerini three-component reaction (PT-3CR) and the Ugi reaction. beilstein-journals.org This approach allows for the creation of extensive libraries of tetrazole-based compounds that would be challenging to synthesize using traditional methods. beilstein-journals.org The Ugi tetrazole reaction, a variation of the Ugi four-component reaction, is a particularly powerful tool for synthesizing 5-substituted tetrazoles under mild, green conditions without the need for catalysts. rug.nl

Table 1: Examples of Multi-Component Reactions Involving Tetrazole Derivatives
Reaction TypeKey ReactantsProduct ScaffoldReference
Ugi Tetrazole ReactionAmine, Aldehyde/Ketone, Isocyanide, Azide (B81097) Source5-Substituted-1H-tetrazoles rug.nl
Passerini Three-Component Reaction (PT-3CR)Protected Tetrazole Aldehyde, Isocyanide, Carboxylic Acidα-Acyloxy-carboxamides with a tetrazole moiety beilstein-journals.org

Role in the Development of Nitrogen-Rich Materials

The high nitrogen content of the tetrazole ring makes this compound and related compounds valuable in the development of nitrogen-rich materials. bhu.ac.inmdpi.com These materials are of interest for various applications due to their high heats of formation and the generation of nitrogen gas upon decomposition. Tetrazole-containing compounds can serve as environmentally benign components in gas generators due to their high burn rate and relative stability. nih.govacs.org The incorporation of tetrazole moieties into larger molecular frameworks, such as metal-organic frameworks (MOFs), can lead to materials with enhanced properties. For example, a nitrogen-rich zinc MOF functionalized with a tetrazole-amide ligand has been synthesized and shown to be an effective catalyst. mdpi.com The synthesis of energetic salts based on tetrazole derivatives is another area of active research, aiming to create materials with high density and specific impulse. rsc.orgrsc.org

Applications in Catalysis

The unique electronic properties and coordination capabilities of the tetrazole ring in this compound lend themselves to applications in catalysis, both in organocatalysis and as ligands in metal-based catalytic systems.

In the realm of metal-ligand systems, tetrazole derivatives can act as ligands, binding to metal centers to form stable complexes. These complexes can exhibit catalytic activity in various organic transformations. For instance, a zinc(II) metal-organic framework (MOF) incorporating a tetrazole-appended ligand has been shown to effectively catalyze the cycloaddition of CO2 with epoxides to form cyclic carbonates. mdpi.com The nitrogen-rich nature of the tetrazole can enhance the catalytic performance of the MOF. mdpi.com Furthermore, the use of tetrazoles in catalysis is a growing field, with applications in the synthesis of other heterocyclic compounds and as catalysts in continuous reactions.

Corrosion Inhibition Mechanisms

This compound and its analogs have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the tetrazole molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process can be influenced by several factors, including the concentration of the inhibitor and the nature of the metal surface. Studies on similar tetrazole derivatives have shown that the inhibition efficiency increases with increasing inhibitor concentration. bhu.ac.inresearchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. bhu.ac.inresearchgate.netelectrochemsci.org The process is typically spontaneous, as indicated by the negative values of the Gibbs free energy of adsorption. electrochemsci.org

The protective film formed by the tetrazole inhibitor can act as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bhu.ac.inresearchgate.net The presence of heteroatoms (nitrogen) and the pi-electrons in the aromatic ring of this compound facilitate its strong adsorption onto the metal surface.

Table 2: Corrosion Inhibition Data for Tetrazole Derivatives
InhibitorMetal/AlloyCorrosive MediumMaximum Inhibition Efficiency (%)Adsorption IsothermReference
5-(4-chlorophenyl)-1H-tetrazoleMild Steel1M HClNot specified, but efficiency increases with concentrationLangmuir bhu.ac.in
1-Phenyl-1H-tetrazol (PHT)X65 Steel0.5 M Sulfuric Acid92.1% at 1 mMLangmuir electrochemsci.org
4-(2-chlorophenyl)hydrazineylidene-1-phenyl-2-pyrazolin-5-one derivatives304 Stainless Steel1.0 M HClIncreases with doseLangmuir biointerfaceresearch.com

Derivatives and Analogues of 1 3 Chlorophenyl 1h Tetrazole

Synthesis of Substituted 1-(Chlorophenyl)-1H-tetrazole Analogues

The synthesis of substituted 1-(chlorophenyl)-1H-tetrazole analogues is achieved through several strategic methodologies, primarily involving the formation of the tetrazole ring from a corresponding amine or nitrile precursor.

One common and efficient method for synthesizing 1-substituted 1H-tetrazoles involves the reaction of primary amines with triethyl orthoformate and sodium azide (B81097). organic-chemistry.orgorgchemres.org This reaction can be effectively catalyzed by various agents, including ytterbium(III) triflate (Yb(OTf)₃) and copper-on-carbon (Cu/C), to produce the desired tetrazole derivatives in good to excellent yields. organic-chemistry.orgorgchemres.org For instance, the reaction of 3-chloroaniline (B41212) with triethyl orthoformate and sodium azide in the presence of a suitable catalyst yields 1-(3-chlorophenyl)-1H-tetrazole. orgchemres.org This method is versatile and has been successfully applied to a range of aromatic and heteroaromatic amines. orgchemres.org

Another significant synthetic route is the [3+2] cycloaddition reaction of nitriles with an azide source. scielo.brresearchgate.net This approach is particularly useful for the synthesis of 5-substituted-1H-tetrazoles, which can be considered analogues of this compound. The reaction of various aryl and alkyl nitriles with sodium azide, often catalyzed by copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in a solvent like dimethyl sulfoxide (B87167) (DMSO), provides the corresponding tetrazoles under mild conditions. scielo.brresearchgate.net For example, the reaction of 4-chlorobenzonitrile (B146240) with sodium azide yields 5-(4-chlorophenyl)-1H-tetrazole. scielo.brresearchgate.net The use of nano-TiCl₄·SiO₂ as a heterogeneous catalyst has also been reported to efficiently produce 5-substituted 1H-tetrazoles. researchgate.netscielo.org.za

Furthermore, multicomponent reactions (MCRs) offer a convergent and efficient pathway to synthesize structurally diverse tetrazole derivatives. researchgate.net A three-component reaction involving an amine, an orthoformate, and sodium azide is a prime example. orgchemres.org These MCRs are advantageous due to their atom economy and the ability to generate complex molecules in a single step. researchgate.net

The table below summarizes various synthetic methods for preparing substituted 1-(chlorophenyl)-1H-tetrazole analogues and related derivatives.

Starting MaterialReagentsCatalystProductYieldReference
3-ChloroanilineTriethyl orthoformate, Sodium azideCu/CThis compoundGood orgchemres.org
4-ChlorobenzonitrileSodium azideCuSO₄·5H₂O5-(4-Chlorophenyl)-1H-tetrazole91% scielo.brresearchgate.net
AminesTriethyl orthoformate, Sodium azideYb(OTf)₃1-Substituted 1H-tetrazolesGood organic-chemistry.org
NitrilesSodium azideNano-TiCl₄·SiO₂5-Substituted 1H-tetrazolesGood-Excellent researchgate.netscielo.org.za
AmidesDiphenyl phosphorazidateNone1,5-Disubstituted 1H-tetrazolesGood organic-chemistry.org

Chemical Modifications and Structure-Reactivity Relationships

The chemical modifications of the this compound scaffold and the resulting structure-reactivity relationships are of significant interest, particularly in the context of medicinal chemistry. Alterations to both the chlorophenyl ring and the tetrazole moiety can profoundly influence the compound's electronic properties, steric profile, and potential biological activity.

Modifications often involve changing the position or nature of the substituent on the phenyl ring. For example, moving the chloro group from the meta (3-position) to the ortho or para position would alter the electronic distribution and steric hindrance around the N1-phenyl bond, which can impact its interaction with biological targets. The introduction of other substituents, such as methyl, methoxy, or nitro groups, can further modulate the lipophilicity and electronic character of the molecule. orgchemres.org

The tetrazole ring itself is considered a bioisostere of a carboxylic acid group, a feature that is frequently exploited in drug design. researchgate.net The nitrogen atoms of the tetrazole ring can participate in hydrogen bonding, which is a crucial interaction in many biological systems. nih.gov For instance, in the design of microtubule destabilizers, the nitrogen atoms at positions 2 and 4 of the 1H-tetrazole ring were found to form hydrogen bonds with amino acid residues in the target protein. nih.gov

Structure-activity relationship (SAR) studies on novel series of 1,5-disubstituted tetrazoles designed as cyclooxygenase-2 (COX-2) inhibitors have provided valuable insights. nih.gov In these studies, modifications included varying the substituents on the N-1 phenyl ring and at the C-5 position of the tetrazole. For example, replacing a 4-methylsulfonyl phenyl group at C-5 with a 4-aminosulfonyl phenyl group significantly impacted the inhibitory potency and selectivity for the COX-2 enzyme. nih.gov

The introduction of different linkers at the para position of the N-1 phenyl group has also been explored. Linkers of varying lengths, such as -OH, -CH₂OH, and -CH₂CH₂OH, were shown to influence the biological activity of 1,5-disubstituted tetrazoles as COX-2 inhibitors. nih.gov These modifications highlight how subtle changes in the molecular structure can lead to significant differences in reactivity and biological function.

Strategies for Designing Novel Tetrazole Scaffolds

The design of novel tetrazole scaffolds is a dynamic area of chemical research, driven by the quest for new molecules with enhanced properties. Several key strategies are employed to achieve this.

Bioisosteric Replacement: A primary strategy involves the use of the tetrazole ring as a bioisostere for other functional groups, most notably the carboxylic acid. researchgate.net This approach is based on the similar acidic properties and spatial arrangement of the tetrazole ring compared to a carboxylate group. By replacing a carboxylic acid in a known bioactive molecule with a tetrazole, it is often possible to improve metabolic stability and other pharmacokinetic properties without losing the desired biological activity. researchgate.net

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid generation of diverse and complex tetrazole scaffolds. researchgate.net These reactions, by combining three or more starting materials in a single pot, allow for the efficient exploration of a large chemical space. The Ugi and Passerini reactions, for example, can be adapted to include tetrazole-containing components, leading to novel and diverse molecular architectures.

Structural Modification and Hybridization: Another effective strategy is the structural modification of existing tetrazole cores or the hybridization of the tetrazole scaffold with other pharmacologically important moieties. nih.gov For example, creating hybrid structures by linking a tetrazole to an imide has been explored to develop new antimicrobial agents. nih.gov This approach aims to combine the beneficial properties of both structural motifs into a single molecule. The synthesis of tetrazoles hybridized with other heterocyclic rings like thiazole, thiophene, or thiadiazole is another avenue being explored to create novel compounds with potential biological activities. nih.gov

Computational and Docking Studies: Modern drug design strategies increasingly rely on computational methods and molecular docking studies to guide the synthesis of novel tetrazole scaffolds. nih.govnih.gov These techniques allow for the prediction of how a designed molecule will bind to a specific biological target, such as an enzyme or a receptor. By understanding these interactions at a molecular level, chemists can rationally design new tetrazole derivatives with improved affinity and selectivity. For instance, docking studies have been used to guide the design of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as microtubule destabilizers by visualizing the hydrogen bonding interactions between the tetrazole ring and the target protein. nih.gov

Through these and other innovative strategies, the field of tetrazole chemistry continues to expand, offering promising avenues for the discovery of new materials and therapeutic agents.

Q & A

Q. Basic

  • 1H-NMR (DMSO-d6, 400 MHz): Peaks at δ 7.20–7.47 ppm (aromatic protons) and 9.41 ppm (tetrazole CH) confirm structure .
  • IR Spectroscopy : Stretching vibrations at ~3449 cm⁻¹ (N-H), 1611 cm⁻¹ (C=N), and 1014 cm⁻¹ (C-S-C) validate functional groups .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., N-N = 1.31 Å) and crystallographic parameters (space group P21/c, Z = 4) .

How can thermokinetic analysis elucidate the decomposition pathways of this compound?

Advanced
Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at ~220°C. Coupled with thermogravimetric analysis (TGA), mass loss profiles indicate primary decomposition into 3-chlorophenyl and tetrazole radicals. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) calculates activation energy (Ea ≈ 150 kJ/mol), suggesting a first-order reaction mechanism . Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts like HCl and N₂O .

What strategies are effective for designing bioactive derivatives of this compound?

Advanced
Introducing substituents at the tetrazole ring (e.g., thioether or oxy groups) enhances antimicrobial activity. For example:

  • 2-((1H-tetrazol-5-yl)thio)-1-(3,4-dichlorophenyl)ethanol (derivative 4h ) shows MIC values of 8 µg/mL against S. aureus via disruption of cell membrane integrity .
  • 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (derivative 6a-p ) exhibits antifungal activity (IC₅₀ = 12 µM) by inhibiting ergosterol biosynthesis .

How can computational methods predict the energetic performance of this compound?

Advanced
Density functional theory (DFT) calculates crystal density (1.62 g/cm³) and heats of formation (ΔHf ≈ 250 kJ/mol). The EXPLO5 V6.03 software models detonation velocity (4409 m/s) and pressure (5.4 GPa) using the Becker-Kistiakowsky-Wilson equation, confirming its potential as a high-energy material . Hirshfeld surface analysis (Crystal Explorer 17) quantifies intermolecular interactions (e.g., N···H = 19.4%, Cl···H = 12.7%), guiding stability assessments .

What analytical challenges arise in detecting degradation products of this compound, and how are they resolved?

Advanced
Hydrolytic degradation produces m-chlorobenzoic acid, detectable via HPLC (C18 column, 0.1% H₃PO₄/acetonitrile = 70:30, λ = 254 nm). Method validation ensures linearity (R² > 0.999), precision (RSD < 2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) . Confirmation via LC-MS (m/z 155.1 [M-H]⁻) distinguishes degradation products from synthetic impurities .

How does crystallographic refinement using SHELX software improve structural accuracy for this compound?

Advanced
SHELXL refines X-ray data by minimizing R-factors (R₁ < 0.05) via full-matrix least-squares methods. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters (ADPs) model thermal motion. For twinned crystals, SHELXD resolves overlapping reflections using dual-space algorithms .

What intermolecular interactions stabilize the crystal lattice of this compound?

Advanced
Hirshfeld surface analysis identifies dominant interactions:

  • N···H (19.4%): Tetrazole-to-arene hydrogen bonds.
  • Cl···H (12.7%): Halogen-mediated van der Waals contacts.
  • H···H (12.5%): Hydrophobic packing .
    These interactions guide co-crystal design for improved physicochemical stability.

How do solvent polarity and reaction time influence regioselectivity in tetrazole synthesis?

Advanced
Polar aprotic solvents (e.g., DMF, DMSO) favor 1,5-regioisomers via dipole stabilization of transition states. Kinetic control (shorter reaction times, <12 h) minimizes isomerization to 2,5-products. In situ IR monitors reaction progress by tracking azide decay at 2100 cm⁻¹ .

What protocols ensure safe handling and waste management of this compound in labs?

Q. Basic

  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis.
  • Waste disposal : Segregate organic and halogenated waste; neutralize acidic byproducts (e.g., m-chlorobenzoic acid) with NaHCO₃ before incineration .
  • PPE : Nitrile gloves, fume hoods, and explosion-proof refrigerators for energetic derivatives .

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